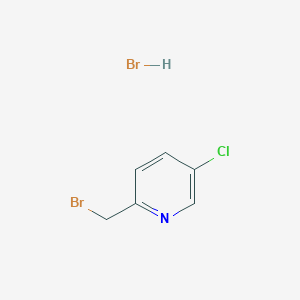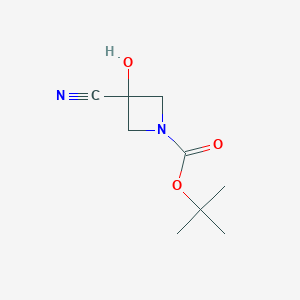
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
Overview
Description
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1428234-81-4 . It has a molecular weight of 271.01 . The IUPAC name for this compound is 2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is 1S/C8H3BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Intermediate in Synthesis of Pharmaceuticals and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique halogenated structure makes it an important precursor in the construction of more complex molecules. The presence of fluorine atoms imparts unique properties like high electron affinity and lipophilicity, making derivatives of this compound valuable in drug design, potentially enhancing bioavailability and stability (Hai‐Xia Song et al., 2018).
Fluoroalkylation Reactions
The compound plays a significant role in fluoroalkylation reactions, a process vital for introducing fluorine-containing functionalities into organic molecules. These functionalities are integral in designing new pharmaceuticals, agrochemicals, and functional materials due to their ability to modify physical, chemical, and biological properties of molecules. The development of environment-friendly fluoroalkylation methods, using this compound, aligns with the principles of green chemistry, aiming for efficient incorporation of fluorinated groups under mild conditions (Hai‐Xia Song et al., 2018).
Polymerization of Aldehydes
Research indicates that this compound and its derivatives could be involved in the polymerization of aldehydes. This process is fundamental in creating polymers with specific properties, useful in various industrial applications. The polymerization study encompasses higher aliphatic aldehydes and haloaldehydes, derivatives substituted with halogens like fluorine, chlorine, or bromine in their structure. Understanding the polymerization mechanisms and the properties of resulting polymers opens avenues for practical applications in the future (P. Kubisa et al., 1980).
Environmental Studies and Safety Considerations
While the compound is primarily used in synthetic applications, its derivatives and related compounds have been the subject of environmental studies. For instance, tribromophenol and its derivatives are widely used in the industry, and understanding their environmental concentrations, toxicokinetics, and toxicodynamics is crucial for assessing the safety and environmental impact of these chemicals. Such studies provide insights into the safe handling, potential environmental risks, and the need for careful management of chemicals related to 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde (C. Koch & B. Sures, 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWGTKGKUWTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238259 | |
| Record name | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
1428234-81-4 | |
| Record name | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)







![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)



